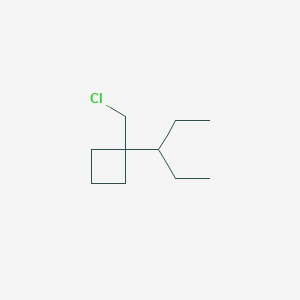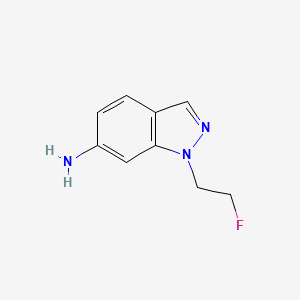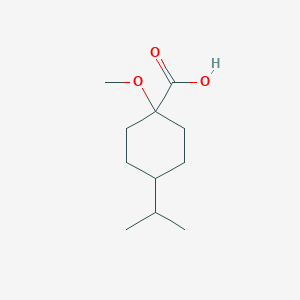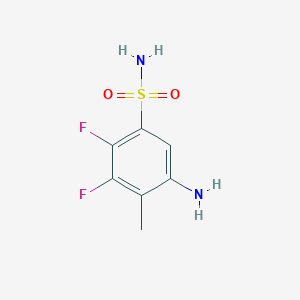
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of indole derivatives. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methylsulfanyl group and an ethanone moiety further characterizes this compound, making it a unique entity in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitronium tetrafluoroborate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, potentially disrupting cellular processes. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Pathways involved include modulation of enzyme activity and interference with signal transduction mechanisms.
Comparison with Similar Compounds
1-(1H-Indol-3-YL)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(methylthio)indole: Similar structure but lacks the ethanone moiety, affecting its biological activity.
Uniqueness: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is unique due to the combination of the indole ring, methylsulfanyl group, and ethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
InChI Key |
QWXBVSKPNYCMQM-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)

![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)




![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)


![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
